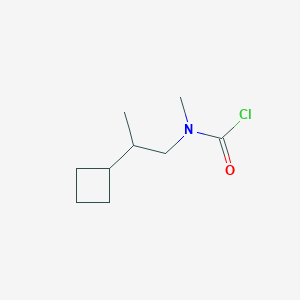

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

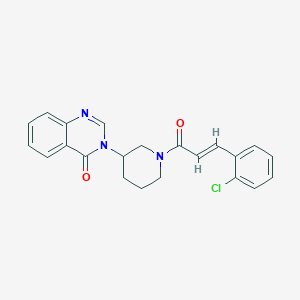

Vue d'ensemble

Description

“N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a carbamoyl chloride group, which is a functional group that consists of a carbonyl (C=O) and a chloride (Cl) attached to the same carbon atom, with a nitrogen atom also attached to the carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclobutyl group, possibly through a [2+2] cycloaddition reaction . The carbamoyl chloride group could potentially be introduced through a reaction with an isocyanate .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the four-membered cyclobutyl ring and the carbamoyl chloride group. The presence of the nitrogen atom in the carbamoyl chloride group would add an additional degree of complexity to the structure .Chemical Reactions Analysis

The carbamoyl chloride group is highly reactive due to the presence of the carbonyl and the chloride. It can undergo reactions with nucleophiles, leading to the substitution of the chloride . The cyclobutyl group is relatively stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl chloride group would likely make it a polar molecule, affecting its solubility and reactivity .Applications De Recherche Scientifique

Synthetic Routes and Stability

One study discusses the synthetic routes to and transformations of carbamoyl sulfenyl chlorides and carbamoyl dithio carbonyl chlorides, highlighting their unexpected stability and potential applications in developing thiolyzable and/or photolabile protecting groups for cysteine in protein synthesis and modification reagents (Schrader, Schroll, & Bárány, 2011).

Photolabile Protecting Groups

Another research introduces N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups. These groups are easily incorporated via chemical coupling, demonstrating high yield and clean deprotection by photolysis, underscoring their significance in synthetic chemistry (Loudwig & Goeldner, 2001).

Reaction Mechanisms

The reactions of methylenecyclopropanes with phenylsulfenyl chloride or phenylselenyl chloride have been explored, offering insight into the mechanistic pathways that lead to various rearrangement and ring-opening products. This research contributes to the understanding of reaction mechanisms in organic chemistry (Liu & Shi, 2004).

Efficient Synthesis Methods

Studies also report on efficient synthesis methods for N-methoxy-N-methylamides from carboxylic acids using N-Methoxy-N-methylcarbamoyl chloride, showcasing its role in simplifying complex synthetic processes (Lee & Park, 2002).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-(2-cyclobutylpropyl)-N-methylcarbamoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-7(8-4-3-5-8)6-11(2)9(10)12/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRQCCBLWZMEMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)Cl)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Cyclobutylpropyl)-N-methylcarbamoyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)

![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)

![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)

![9-Thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B2813785.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)